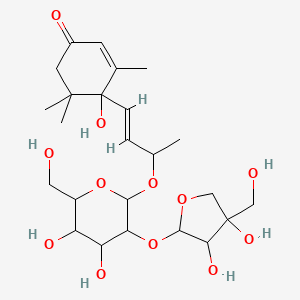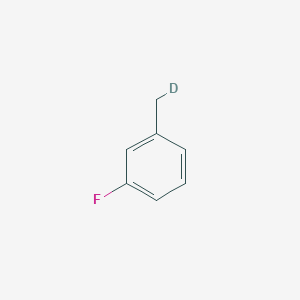![molecular formula C20H25N7O6 B12310881 (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)metil)-3,4a,6,7-tetrahidropteridin-6-il]metilamino]benzoil]amino]pentanodioico es un compuesto orgánico complejo con una estructura única. Presenta una combinación de grupos amino, oxo y benzoil, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)metil)-3,4a,6,7-tetrahidropteridin-6-il]metilamino]benzoil]amino]pentanodioico involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso generalmente comienza con la preparación del anillo tetrahidropteridínico, seguido de la introducción de los grupos amino y oxo. Los pasos finales involucran el acoplamiento de las partes benzoil y ácido pentanodioico bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y un control preciso de los parámetros de reacción. El uso de sistemas de microreactores de flujo puede mejorar la eficiencia y sostenibilidad del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos amino pueden oxidarse para formar los derivados oxo correspondientes.
Reducción: Los grupos oxo pueden reducirse a grupos hidroxilo.
Sustitución: El grupo benzoil puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH para garantizar altos rendimientos y selectividad.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos amino puede producir derivados oxo, mientras que la reducción de los grupos oxo puede producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de derivados con propiedades específicas.
Biología
En la investigación biológica, este compuesto puede utilizarse como sonda para estudiar las actividades enzimáticas y las vías metabólicas. Sus isótopos marcados, como el trideuterio(113C)metil, lo hacen útil en experimentos de rastreo.
Medicina
En medicina, este compuesto tiene aplicaciones potenciales en el desarrollo de fármacos. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para agentes terapéuticos.
Industria
En el sector industrial, este compuesto puede utilizarse en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)metil)-3,4a,6,7-tetrahidropteridin-6-il]metilamino]benzoil]amino]pentanodioico involucra su interacción con objetivos moleculares específicos. Los grupos amino y oxo pueden formar puentes de hidrógeno con enzimas y receptores, modulando sus actividades. El grupo benzoil puede participar en interacciones hidrofóbicas, mejorando la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados del ácido pentanodioico: Estos compuestos comparten la parte del ácido pentanodioico y exhiben propiedades químicas similares.
Derivados de tetrahidropteridina: Estos compuestos tienen el anillo de tetrahidropteridina y se utilizan en aplicaciones similares.
Singularidad
La singularidad del ácido (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)metil)-3,4a,6,7-tetrahidropteridin-6-il]metilamino]benzoil]amino]pentanodioico radica en su combinación de grupos marcados isotópicamente y grupos funcionales versátiles. Esto lo convierte en una herramienta valiosa en investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C20H25N7O6 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31)/t12-,13-,15?/m0/s1/i1+1D3 |
Clave InChI |
NKHUMCIXBRICHV-KDTYKIGESA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1[C@H](CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)


![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)




![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)



![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
